6-(3-Iodophenyl)-6-oxohexanoic acid
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Overview
Description
The compound “6-(3-Iodophenyl)-6-oxohexanoic acid” is a carboxylic acid with an iodine atom on the phenyl group. The presence of the iodine atom suggests that this compound could be used in various organic reactions as iodine is a good leaving group. The carboxylic acid group (-COOH) is a polar functional group that can participate in hydrogen bonding, making this compound likely to be soluble in water .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a six-carbon chain (hexanoic acid) with a carboxylic acid group at one end and an iodophenyl group attached to the other end . The exact structure would need to be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
The compound “this compound” could potentially undergo a variety of chemical reactions. The iodine atom on the phenyl ring makes it a good leaving group, which means it could be replaced by other groups in a substitution reaction . The carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As a carboxylic acid, it would be expected to exhibit strong hydrogen bonding, resulting in a higher boiling point compared to hydrocarbons of similar molecular weight . The presence of the iodine atom could increase the compound’s density and molecular weight .Scientific Research Applications
Synthesis and Anti-inflammatory Properties
6-(3-Iodophenyl)-6-oxohexanoic acid and related compounds have been synthesized and evaluated for their anti-inflammatory properties. For instance, the synthesis of a series of 6-aryl-4-oxohexanoic acids, including structures similar to this compound, was accomplished through condensation reactions. These compounds were tested for their non-steroidal anti-inflammatory drug (NSAID) activities, showing significant in vivo anti-inflammatory effects (Abouzid et al., 2007).
Analytical Characterization and Fragmentation Studies
The compound's structural analogs have been characterized using mass spectrometry. Studies on 5-oxohexanoic acid and 6-oxoheptanoic acid explored their fragmentation behaviors under collision-induced dissociation, revealing unique fragmentation patterns relevant to the understanding of similar compounds like this compound (Kanawati et al., 2007).
Enzymatic Production Methods
Research has also focused on enzymatic methods for producing similar compounds. An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme was developed, which could be relevant for producing or modifying compounds like this compound (Yamada et al., 2017).
Application in Organic Synthesis and Polymer Chemistry
Various related compounds have been synthesized and used in organic synthesis and polymer chemistry. For example, the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives involved reactions with 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, which are structurally related to this compound (Kobayashi et al., 2008).
Biotransformation and Environmental Studies
Biotransformation studies have been conducted on similar compounds, like 6:2 fluorotelomer alcohol, by fungi like Phanerochaete chrysosporium. These studies are relevant to understanding the environmental fate and potential bioremediation applications of compounds like this compound (Tseng et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-iodo-tyrosine, have been found to interact withTyrosine–tRNA ligase in Escherichia coli .
Mode of Action
Based on the interaction of similar compounds with their targets, it can be inferred that this compound may interact with its target enzyme to influence its activity, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Related compounds like 3-iodo-tyrosine are involved in theThyroid Hormone Synthesis Metabolic Pathway .
Result of Action
Similar compounds like 3-iodo-tyrosine are known to influence the activity of specific enzymes, which could lead to changes in cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Properties
IUPAC Name |
6-(3-iodophenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUJKKRJIGVNEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645398 |
Source
|
Record name | 6-(3-Iodophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-86-8 |
Source
|
Record name | 3-Iodo-ε-oxobenzenehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Iodophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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